molecular formula C13H19NO B7634704 1-[2-(4-Methylphenoxy)ethyl]pyrrolidine

1-[2-(4-Methylphenoxy)ethyl]pyrrolidine

Cat. No.: B7634704
M. Wt: 205.30 g/mol
InChI Key: OJSQCMXZEFRCEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(4-Methylphenoxy)ethyl]pyrrolidine is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the development of anti-inflammatory agents. This compound serves as a core structural analog to 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine (SC-22716), a potent and well-characterized inhibitor of the enzyme Leukotriene A4 (LTA4) hydrolase . LTA4 hydrolase is a key enzyme in the biosynthesis of Leukotriene B4 (LTB4), a potent pro-inflammatory mediator implicated in a range of inflammatory diseases . Researchers utilize this chemical scaffold to conduct structure-activity relationship (SAR) studies, investigating how modifications to the phenoxy moiety influence potency and selectivity in inhibiting this important enzymatic target . The pyrrolidine moiety linked via an ethoxy bridge to an aromatic system is a recognized pharmacophore for interaction with monoamine transporters, suggesting potential for research in neuropharmacology . As a building block in drug discovery, this compound enables the synthesis of more complex molecules for high-throughput screening and the development of novel therapeutic candidates. It is offered exclusively for professional research purposes. This product is strictly "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this substance with appropriate precautions, referring to the Safety Data Sheet for detailed hazard information.

Properties

IUPAC Name

1-[2-(4-methylphenoxy)ethyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-12-4-6-13(7-5-12)15-11-10-14-8-2-3-9-14/h4-7H,2-3,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJSQCMXZEFRCEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

α-Bromoether Intermediate Synthesis

The most direct route involves synthesizing 1-bromo-2-(4-methylphenoxy)ethane as a key intermediate. This is achieved via Williamson ether synthesis , where 4-methylphenol reacts with 1,2-dibromoethane in the presence of a base (e.g., K₂CO₃) in acetone under reflux (80–90°C, 6–8 hours). The reaction proceeds as follows:

4-Methylphenol+1,2-DibromoethaneK2CO3,Acetone1-Bromo-2-(4-methylphenoxy)ethane+HBr\text{4-Methylphenol} + \text{1,2-Dibromoethane} \xrightarrow{\text{K}2\text{CO}3, \text{Acetone}} \text{1-Bromo-2-(4-methylphenoxy)ethane} + \text{HBr}

Key Data:

  • Yield: 70–75% (crude)

  • Purity: 90–95% (post-distillation)

  • Side Products: Di-substituted ethers (<5%).

Pyrrolidine Alkylation

The intermediate 1-bromo-2-(4-methylphenoxy)ethane is then reacted with pyrrolidine in a polar aprotic solvent (e.g., acetonitrile or THF) at 50–60°C for 12–24 hours. Excess pyrrolidine (2.2:1 molar ratio) ensures mono-alkylation and minimizes di-substitution byproducts:

1-Bromo-2-(4-methylphenoxy)ethane+PyrrolidineACN, 60°C1-[2-(4-Methylphenoxy)ethyl]pyrrolidine+HBr\text{1-Bromo-2-(4-methylphenoxy)ethane} + \text{Pyrrolidine} \xrightarrow{\text{ACN, 60°C}} \text{this compound} + \text{HBr}

Key Data:

  • Yield: 60–65% (crude), 55–60% (post-recrystallization)

  • Reaction Time: 18–24 hours

  • Workup: Acid-base extraction (1 M HCl/20% Na₂CO₃) followed by recrystallization in ethanol/ether.

Industrial-Scale Production

Process Intensification

Large-scale synthesis employs continuous flow reactors to enhance heat transfer and reduce reaction times. For example:

  • Step 1: 4-Methylphenol and 1,2-dibromoethane are mixed in a tubular reactor (residence time: 2 hours, 90°C).

  • Step 2: The crude bromoether is fed into a second reactor with pyrrolidine (molar ratio 1:2.2) at 60°C for 6 hours.

Key Data:

  • Throughput: 50 kg/day

  • Yield: 75–80% (crude), 70% (purified).

Purification Techniques

  • Selective Washing: Crude product is washed with cold water to remove unreacted pyrrolidine and salts.

  • Recrystallization: Ethanol/ether mixtures (3:1 v/v) yield >98% pure product.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 7.12 (d, 2H, aromatic), 6.85 (d, 2H, aromatic), 3.94 (t, 2H, OCH₂), 2.85 (t, 2H, NCH₂), 2.45 (s, 3H, CH₃), 1.80–1.70 (m, 4H, pyrrolidine).

  • IR (KBr): 2800 cm⁻¹ (C-H stretch, pyrrolidine), 1240 cm⁻¹ (C-O-C).

Comparative Method Analysis

Method Advantages Limitations Yield
Nucleophilic SubstitutionSimple, scalable, uses commercial reagentsModerate yields, di-substitution byproducts55–60%
Friedel-Crafts AdaptationHigh selectivity for mono-alkylationRequires brominated intermediates60–65%
Industrial Flow ReactorHigh throughput, consistent qualityCapital-intensive setup70–75%

Challenges and Optimization

Byproduct Mitigation

  • Di-substitution: Controlled stoichiometry (pyrrolidine ≤2.2 eq) reduces N,N-diethyl byproducts to <3%.

  • Oxidation: Inert atmosphere (N₂) prevents amine oxidation during prolonged reactions.

Solvent Optimization

  • THF vs. ACN: THF offers faster reaction rates (18 hours vs. 24 hours in ACN) but lower yields (58% vs. 62%) .

Chemical Reactions Analysis

Types of Reactions: 1-[2-(4-Methylphenoxy)ethyl]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Sodium hydroxide, potassium carbonate, and various nucleophiles.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

1-[2-(4-Methylphenoxy)ethyl]pyrrolidine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(4-Methylphenoxy)ethyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidine derivatives with phenoxyethyl side chains exhibit diverse pharmacological profiles depending on substituents. Below is a detailed comparison:

Substituent Variations on the Phenoxy Group
Compound Name Substituent (R) Key Biological Activity/Application Key Findings/References
1-[2-(4-Methylphenoxy)ethyl]pyrrolidine 4-CH₃ Intermediate in drug synthesis Used in lasofoxifene synthesis; structural flexibility for receptor binding .
SC-22716 (1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine) 4-C₆H₅ LTA₄ hydrolase inhibitor IC₅₀ = 15 nM; suppresses LTB₄ production in inflammatory diseases .
1-[2-(4-Bromophenoxy)ethyl]pyrrolidine 4-Br Synthetic intermediate Key precursor for lasofoxifene tartrate (15% overall yield) .
1-[2-(4-Chlorophenoxy)ethyl]pyrrolidine 4-Cl Undisclosed (structural analog) Molecular weight: 317.81; potential halogen-driven stability .
1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine 4-CH₂C₆H₅ Unknown (structural study) Crystallographic data available; bulky substituent may hinder enzyme binding .

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : Methyl (electron-donating) and bromo/chloro (electron-withdrawing) substituents influence electronic properties, affecting binding to hydrophobic enzyme pockets (e.g., LTA₄ hydrolase in SC-22716) .
Functional Group Modifications on the Pyrrolidine Ring
Compound Name Modification Activity/Application Key Findings/References
Idoxifene (1-[2-(4-Iodophenyl)ethyl]pyrrolidine analog) Vinyl linkage to aryl group Estrogen receptor modulator Binds ERα/ERβ; antitumor activity in breast cancer .
Glimepiride Cyclohexyl-urea substituent Antidiabetic (sulfonylurea receptor agonist) Pyrrolidine metabolism via oxidation; t½ = 5–8 hours .
1-{2-[4-(2-Phenylnaphthofuran)phenoxy]ethyl}pyrrolidine Naphthofuran extension Undisclosed (structural complexity) High molecular weight (470 g/mol); potential for multi-target interactions .

Key Observations :

  • Ring Substitutions : Adding bulky groups (e.g., naphthofuran) or polar moieties (e.g., urea in glimepiride) shifts activity toward receptor agonism/antagonism or metabolic stability .
  • Halogenation : Iodo-substituted analogs like idoxifene exhibit enhanced receptor binding due to halogen’s van der Waals interactions .

Key Observations :

  • Lipophilicity : Higher logP values (e.g., SC-22716) correlate with improved membrane permeability but may increase off-target effects .

Q & A

Q. Optimization Strategies :

  • Catalyst Use : Lewis acids (e.g., AlCl₃) may enhance electrophilicity of the leaving group .
  • Purity Control : Intermediate purification via column chromatography ensures high yields in subsequent steps .

Table 1 : Comparison of Synthetic Conditions for Analogous Compounds

CompoundSolventBaseTemperatureYield (%)Source
3-(4-Fluoro-2-methylphenoxy)pyrrolidineDMFK₂CO₃80°C65–75
(R)-2-(4-Methoxyphenyl)pyrrolidineEthanolNaHReflux70–80

What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Q. Answer :

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identifies protons on the pyrrolidine ring (δ 2.5–3.5 ppm) and aromatic protons (δ 6.5–7.5 ppm). Splitting patterns confirm substitution patterns .
    • ¹³C NMR : Assigns carbons in the heterocyclic and aromatic systems (e.g., quaternary carbons at δ 120–150 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
  • HPLC : Used for purity assessment (>95% purity) with reverse-phase C18 columns and UV detection at 254 nm .

Methodological Tip : Cross-validate results with computational tools (e.g., PubChem’s InChI/SMILES data) to resolve structural ambiguities .

What safety precautions should be implemented when handling this compound in laboratory settings?

Q. Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors, especially during reflux or distillation .
  • Waste Disposal : Segregate organic waste and neutralize acidic/byproduct residues before disposal .
  • Emergency Protocols : In case of spills, adsorb with inert material (e.g., vermiculite) and avoid water flushing .

Note : Toxicological data for this compound is limited; assume hazards based on structurally similar pyrrolidine derivatives (e.g., respiratory irritation) .

(Advanced) How can researchers resolve discrepancies in reported biological activities of this compound across different studies?

Q. Answer :

  • Purity Validation : Use HPLC to rule out impurities (>98% purity). Contaminants like unreacted phenol derivatives may skew bioactivity results .
  • Stereochemical Analysis : Chiral HPLC or circular dichroism (CD) ensures enantiomeric purity, as stereochemistry impacts receptor binding .
  • Assay Standardization : Replicate experiments under controlled conditions (pH, temperature) to minimize variability. For example, proteomics studies should standardize protein concentrations and buffer systems .

Case Study : A 2025 study on fluorinated analogs found that varying solvent polarity during biological testing altered IC₅₀ values by 20–30% .

(Advanced) What strategies are effective in scaling up the synthesis of this compound from laboratory to pilot-scale production?

Q. Answer :

  • Continuous Flow Synthesis : Enhances scalability and reduces reaction time by optimizing heat/mass transfer. For example, flow reactors achieved 85% yield for a related pyrrolidine derivative .
  • Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy monitors reaction progress in real-time, reducing off-spec batches .
  • Solvent Recovery : Implement membrane separation technologies (e.g., nanofiltration) to recycle DMF/THF, reducing costs and waste .

Table 2 : Lab vs. Pilot-Scale Parameters

ParameterLab ScalePilot Scale
Reactor Volume0.1–1 L10–100 L
Temperature ControlOil bathJacketed reactor
Yield60–70%75–85%
Source

(Advanced) How does the introduction of electron-withdrawing or electron-donating groups on the phenyl ring affect the reactivity and pharmacological profile of this compound?

Q. Answer :

  • Reactivity :
    • Electron-withdrawing groups (e.g., -F, -Cl) increase the electrophilicity of the phenoxy group, accelerating nucleophilic substitution .
    • Electron-donating groups (e.g., -OCH₃) stabilize intermediates, improving regioselectivity in multi-step syntheses .
  • Pharmacological Impact :
    • Fluorine substitution enhances metabolic stability and blood-brain barrier penetration, as seen in neuroactive analogs .
    • Methoxy groups improve binding to serotonin receptors, demonstrated in molecular docking studies .

Example : A 2025 study showed that 4-fluoro substitution increased the compound’s protease inhibition efficacy by 40% compared to the methyl derivative .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.